ジンセノサイド Rk3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ginsenoside Rk3 is one of the major active components of ginseng . It is isolated from the root of Panax notoginseng and is present in the roots of Panax ginseng herbs . Ginsenoside Rk3 is a promising candidate to regulate skin pigments and exert anti-photoaging effects on skin physiology .

Synthesis Analysis

Ginsenoside Rk3 is a product of the ginseng plant, specifically found in its roots . The synthesis of ginsenosides like Rk3 involves a complex biosynthetic pathway within the ginseng plant .

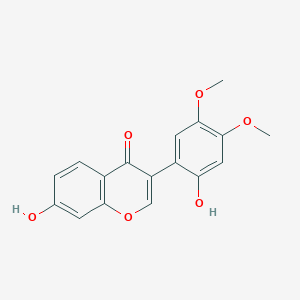

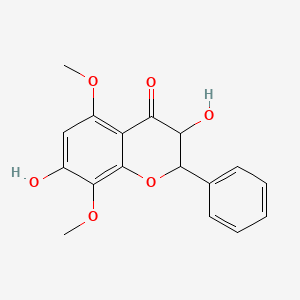

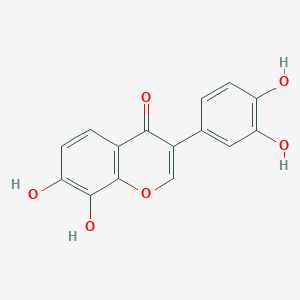

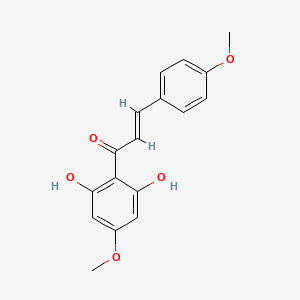

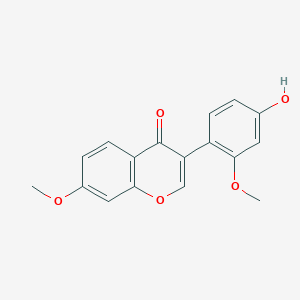

Molecular Structure Analysis

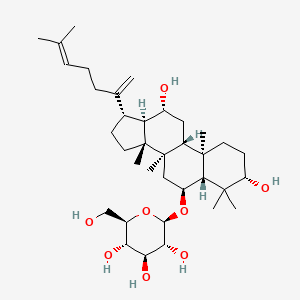

The molecular formula of Ginsenoside Rk3 is C36H60O8 .

Chemical Reactions Analysis

Ginsenoside Rk3 has been found to significantly inhibit TNF-α-induced NF-κB transcriptional activity . It also reduces cell viability, inhibits both cell proliferation and colony formation, and induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 .

Physical And Chemical Properties Analysis

Ginsenoside Rk3 is a triterpene saponin . It significantly inhibits TNF-α-induced NF-κB transcriptional activity, with an IC50 of 14.24±1.30 μM in HepG2 cells .

科学的研究の応用

光老化防止と抗炎症作用

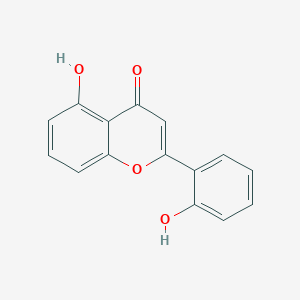

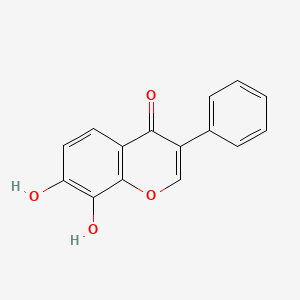

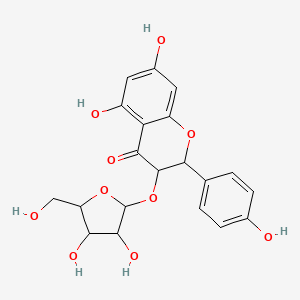

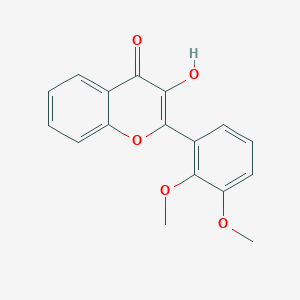

ジンセノサイド Rk3 は、中国と韓国で広く栽培されている植物である人参の主要な活性成分です {svg_1}. 皮膚生理学において光老化防止効果があることが分かっています {svg_2}. This compound をクリームに混ぜてマウスの皮膚に塗布したところ、12 週間の UV 照射下でも、顕著な光老化防止と抗炎症効果を示しました {svg_3}. 皮膚組織の水とヒドロキシプロリンレベルの低下、および血液中のスーパーオキシドジスムターゼとグルタチオンペルオキシダーゼ活性の損失を抑制しました {svg_4}.

血栓症の抑制

This compound には抗血栓効果があることが分かっています {svg_5}. インテグリン αIIb/β3 を不活性化し、フィブリノゲンの結合を減少させることで、密な管状系 Ca2+ を抑制し、血小板活性を低下させます {svg_6}.

抗がん作用

This compound は、非小細胞肺がんに抗がん作用を示しています {svg_7}. 細胞生存率を低下させ、細胞増殖とコロニー形成を抑制し、サイクリン D1 および CDK4 の発現をダウンレギュレートし、P21 の発現をアップレギュレートすることで、G1 期細胞周期停止を誘導しました {svg_8}.

希少なジンセノサイドの産生

This compound は、アマチャヅルを熱処理することで得られます {svg_9}. 20 位のグリコシド結合は、ジンセノサイド Rb3 によって切断され、ジンセノサイド Rd を形成し、さらにジンセノサイド Rg3 (S) と Rg3 ® が生成されます {svg_10}. この変換プロセスは、G. pentaphyllum 自身によって提供される弱酸性環境で起こり、内因性酵素は関与していません {svg_11}.

作用機序

Target of Action

Ginsenoside Rk3 (Rk3) is a bioactive component derived from ginseng and Panax notoginseng . It has been found to target several key components in the body. One of its primary targets is the gut microbiota . Rk3 has been shown to modulate the composition of gut microbiota, improving the metabolism of intestinal endogenous substances and alleviating the level of inflammation . It also targets the Nucleotide-binding oligomerization domain-like receptor 3 (NLRP3) inflammasome pathway . In cancer cells, Rk3 targets the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway .

Mode of Action

Rk3 interacts with its targets in several ways. In the gut microbiota, it modulates the composition by improving the metabolism of intestinal endogenous substances and alleviating the level of inflammation . In the context of cancer, Rk3 inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy .

Biochemical Pathways

Rk3 affects several biochemical pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation . This leads to apoptosis and autophagy in cancer cells . Rk3 also affects the NLRP3 inflammasome pathway, which is involved in inflammatory responses .

Pharmacokinetics

The absorption of Rk3 is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . Rk3 is quickly cleared from the body .

Result of Action

The action of Rk3 leads to several molecular and cellular effects. It reduces cell viability and inhibits cell proliferation . It induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 . Rk3 also induces apoptosis in a concentration-dependent manner . Furthermore, it significantly inhibits the growth of tumors without an obvious effect on the body weight of the treated mice .

Action Environment

The action of Rk3 can be influenced by environmental factors. For instance, the gut microbiota, which is affected by diet and other environmental factors, is a primary target of Rk3 . Changes in the gut microbiota can therefore influence the action, efficacy, and stability of Rk3 .

Safety and Hazards

生化学分析

Biochemical Properties

Ginsenoside Rk3 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to significantly inhibit TNF-α-induced NF-κB transcriptional activity . It also stimulates cytotoxicity and apoptosis by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression .

Cellular Effects

Ginsenoside Rk3 has been shown to have profound effects on various types of cells and cellular processes. It reduces cell viability, inhibits cell proliferation, and induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 . It also induces apoptosis in a concentration-dependent manner in H460 and A549 cells .

Molecular Mechanism

Ginsenoside Rk3 exerts its effects at the molecular level through various mechanisms. It has been found to bind to PI3K/AKT, promoting autophagy and apoptosis in hepatocellular carcinoma . It also regulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway to inhibit hepatocellular carcinoma growth .

Temporal Effects in Laboratory Settings

Over time, Ginsenoside Rk3 has been observed to have long-term effects on cellular function in both in vitro and in vivo studies. For instance, it has been found to significantly inhibit the proliferation of hepatocellular carcinoma . It also reduces cell viability and inhibits cell proliferation and colony formation over time .

Dosage Effects in Animal Models

The effects of Ginsenoside Rk3 vary with different dosages in animal models. For example, it has been found to significantly improve liver inflammation, lipid deposition, and fibrosis caused by a high-fat-high-cholesterol diet and CCl4 injection in mice .

Metabolic Pathways

Ginsenoside Rk3 is involved in various metabolic pathways. It has been found to modulate the metabolism of amino acids and bile acids, particularly by upregulating glutamine, which has the potential to regulate the immune response .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFIVJSCUOFNT-QXPABTKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。